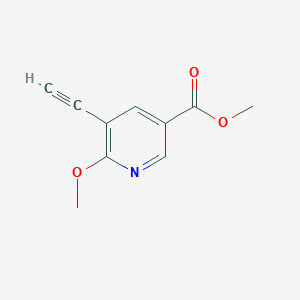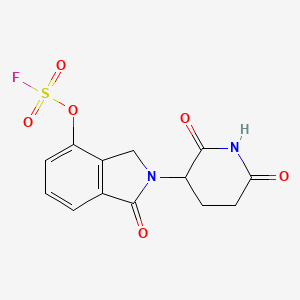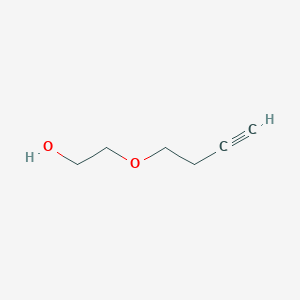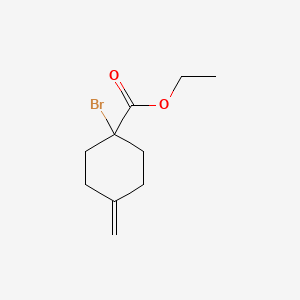![molecular formula C12H14BNO3 B13454741 [3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
[3-(4-CYanooxan-4-yl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-CYanooxan-4-yl)phenyl]boronic acid is an organoboron compound with the molecular formula C12H14BNO3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-CYanooxan-4-yl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
[3-(4-CYanooxan-4-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenol derivatives
Reduction: Formation of boronate esters
Substitution: Formation of carbon-carbon bonds via Suzuki-Miyaura coupling
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like ethanol or toluene
Major Products
Oxidation: Phenol derivatives
Reduction: Boronate esters
Substitution: Biaryl compounds
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(4-CYanooxan-4-yl)phenyl]boronic acid is used as a building block for synthesizing complex organic molecules. It is particularly valuable in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a therapeutic agent. Its ability to form stable carbon-carbon bonds makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of [3-(4-CYanooxan-4-yl)phenyl]boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form carbon-carbon bonds . This mechanism is crucial for its applications in organic synthesis and drug development.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-Cyanophenylboronic acid
- 3-(4-Methoxyphenyl)boronic acid
Uniqueness
[3-(4-CYanooxan-4-yl)phenyl]boronic acid is unique due to the presence of the cyanooxan-4-yl group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions compared to other boronic acids .
Propiedades
Fórmula molecular |
C12H14BNO3 |
|---|---|
Peso molecular |
231.06 g/mol |
Nombre IUPAC |
[3-(4-cyanooxan-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H14BNO3/c14-9-12(4-6-17-7-5-12)10-2-1-3-11(8-10)13(15)16/h1-3,8,15-16H,4-7H2 |
Clave InChI |
LSEKEMRUNIUCIV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2(CCOCC2)C#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
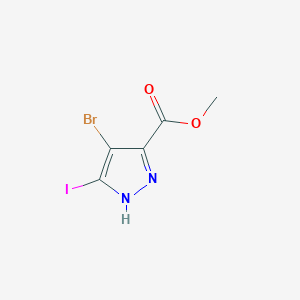
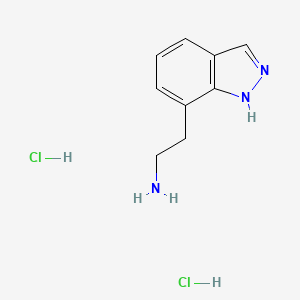
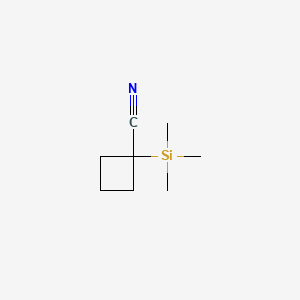
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

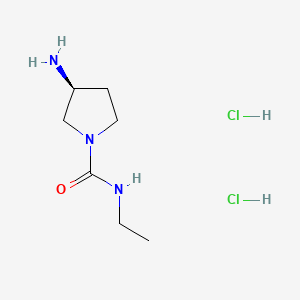
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
